Product packaging for DBCO-PEG4-Val-Cit-PAB-MMAF(Cat. No.:)

DBCO-PEG4-Val-Cit-PAB-MMAF

Cat. No.: B12420006
M. Wt: 1672.0 g/mol
InChI Key: POOYWMPBBSFMGS-VMBPOYJESA-N
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Description

Significance of Linker-Payload Design in Modulating Bioconjugate Functionality

The linker is a crucial component that connects the antibody to the payload, and its design significantly influences the ADC's stability, solubility, and mechanism of action. fujifilm.com Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes. medchemexpress.com This controlled release is critical for maximizing the payload's efficacy at the target site. The choice of payload is equally important; it must be highly potent, as only a small number of molecules may ultimately reach the target cell. fujifilm.com The drug-to-antibody ratio (DAR), which is the number of payload molecules attached to a single antibody, is another key parameter that must be optimized to achieve the desired therapeutic effect.

Overview of DBCO-PEG4-Val-Cit-PAB-MMAF as a Representative Cleavable Linker-Payload for Academic Investigation

This compound is a complex chemical entity that serves as a ready-to-use linker-payload system for the construction of ADCs. medchemexpress.comchemsrc.com It is composed of several distinct functional units, each with a specific role:

DBCO (Dibenzocyclooctyne): This is a reactive group that enables the linker-payload to be attached to an antibody through a process known as strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com This type of "click chemistry" is highly efficient and can be performed under mild, aqueous conditions without the need for a toxic copper catalyst, making it ideal for bioconjugation. medchemexpress.com

PEG4 (four-unit Polyethylene (B3416737) Glycol): The PEG spacer is a hydrophilic chain that helps to improve the solubility and pharmacokinetic properties of the resulting ADC. researchgate.net It can also help to shield the hydrophobic payload from the surrounding environment, reducing the likelihood of aggregation. researchgate.net

Val-Cit (Valine-Citrulline): This dipeptide sequence constitutes the cleavable portion of the linker. spandidos-publications.comnih.gov It is specifically designed to be recognized and cleaved by cathepsin B, a protease that is overexpressed in the lysosomes of many cancer cells. spandidos-publications.comnih.gov This enzymatic cleavage is the trigger for payload release.

PAB (p-aminobenzylcarbamate): This acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB unit spontaneously decomposes, ensuring the efficient release of the unmodified payload. nih.gov

MMAF (Monomethyl Auristatin F): This is the highly potent cytotoxic payload. medchemexpress.com MMAF is a synthetic analog of dolastatin 10, a natural antimitotic agent. medchemexpress.com It works by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. medchemexpress.com

Scope and Objectives of Academic Research on this compound

Detailed Research Findings

The chemical properties of this compound have been well-documented, providing a solid foundation for its application in ADC research.

PropertyValue
CAS Number 2244602-23-9
Molecular Formula C88H126N12O20
Molecular Weight 1672.04 g/mol
This data is compiled from multiple chemical supplier and database sources. axispharm.comchemsrc.compharmaffiliates.com

Academic studies have explored the use of linker-payloads with very similar structures to this compound, providing valuable insights into their potential therapeutic applications.

Study FocusKey FindingsReference
Synthesis and Characterization The synthesis of a DBCO-PEG4-Val-Cit-PABC-MMAF linker was successfully achieved, and its molecular weight was confirmed using mass spectrometry. The exact mass was determined to be 1670.921 Da. rsc.org
In Vitro and In Vivo Antitumor Activity An anti-HER-3 ADC utilizing a Val-Cit-MMAF linker demonstrated significant cell-killing activity in several liver cancer cell lines. In vivo experiments showed that this ADC inhibited the growth of liver cancer tumors. spandidos-publications.comnih.gov
Linker Stability and Efficacy A study comparing a tandem-cleavage linker to a conventional Val-Cit-MMAE linker found that the tandem-cleavage ADC dramatically reduced tumor volumes, with complete responses observed in all treated animals. acs.org

These findings underscore the potential of ADCs constructed with Val-Cit-MMAF linker-payloads in targeted cancer therapy. The ability to precisely synthesize these complex molecules and the demonstration of their antitumor activity in preclinical models highlight the importance of continued academic investigation in this field.

Compound Names

AbbreviationFull Name
ADCAntibody-Drug Conjugate
DBCODibenzocyclooctyne
MMAFMonomethyl Auristatin F
PABp-aminobenzylcarbamate
PEG4Polyethylene glycol (4 units)
Val-CitValine-Citrulline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C88H126N12O20 B12420006 DBCO-PEG4-Val-Cit-PAB-MMAF

Properties

Molecular Formula

C88H126N12O20

Molecular Weight

1672.0 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C88H126N12O20/c1-14-59(8)79(71(114-12)53-75(104)99-43-23-31-70(99)80(115-13)60(9)81(105)94-68(86(110)111)52-61-24-16-15-17-25-61)97(10)85(109)77(57(4)5)96-84(108)78(58(6)7)98(11)88(113)120-55-62-32-36-66(37-33-62)92-82(106)67(29-22-41-91-87(89)112)93-83(107)76(56(2)3)95-73(102)40-44-116-46-48-118-50-51-119-49-47-117-45-42-90-72(101)38-39-74(103)100-54-65-28-19-18-26-63(65)34-35-64-27-20-21-30-69(64)100/h15-21,24-28,30,32-33,36-37,56-60,67-68,70-71,76-80H,14,22-23,29,31,38-55H2,1-13H3,(H,90,101)(H,92,106)(H,93,107)(H,94,105)(H,95,102)(H,96,108)(H,110,111)(H3,89,91,112)/t59-,60+,67-,68-,70-,71+,76-,77-,78-,79-,80+/m0/s1

InChI Key

POOYWMPBBSFMGS-VMBPOYJESA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

Rational Design and Molecular Architecture of Dbco Peg4 Val Cit Pab Mmaf

Strategic Application of Dibenzocyclooctyne (DBCO) in Bioorthogonal Conjugation

Dibenzocyclooctyne (DBCO) is a key component that facilitates the precise and stable attachment of the linker-payload to a biomolecule, such as an antibody. mdpi.com It is a cyclooctyne (B158145) derivative that is highly reactive towards azides in a reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).

Methodological Considerations for Site-Specific Ligation via DBCO

For the creation of homogeneous and well-defined bioconjugates, site-specific ligation is crucial. Attaching the DBCO-linker-payload to a specific site on a biomolecule, such as an antibody, ensures a uniform drug-to-antibody ratio (DAR) and predictable pharmacokinetic properties. mdpi.com Several strategies can be employed to introduce an azide (B81097) group at a specific location on a protein, which can then react with the DBCO moiety. These methods include the use of unnatural amino acids, enzymatic modifications, or the chemical modification of specific amino acid residues like cysteine or lysine (B10760008). mdpi.comnih.gov The DBCO group itself can be introduced to the linker-payload molecule through standard chemical synthesis. rsc.org The subsequent SPAAC reaction between the site-specifically azide-modified antibody and the DBCO-linker-payload results in a precisely constructed bioconjugate. mdpi.com

Role of PEG4 Spacer in Modulating Linker-Payload Properties for Biological Systems

The DBCO-PEG4-Val-Cit-PAB-MMAF compound incorporates a polyethylene (B3416737) glycol (PEG) spacer, specifically a chain of four ethylene (B1197577) glycol units (PEG4). medchemexpress.com PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in drug development to improve the physicochemical and pharmacokinetic properties of therapeutic agents. nih.govresearchgate.net

PropertyInfluence of PEG4 Spacer
Hydrophilicity Increased
Solubility Improved
Aggregation Reduced

Impact on In Vitro Stability and Biodistribution Characteristics in Preclinical Models

The PEG4 spacer can also influence the in vitro stability and in vivo biodistribution of the resulting ADC. mdpi.combohrium.com By creating a hydrophilic shield around the payload, the PEG spacer can protect the linker from premature cleavage by enzymes in the bloodstream, thereby enhancing its stability in circulation. sigmaaldrich.com Furthermore, PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and prolong the circulation half-life of the ADC. nih.govresearchgate.net This extended circulation time can lead to increased accumulation of the ADC at the tumor site, potentially improving its therapeutic efficacy. mdpi.com The improved biodistribution can also lead to reduced off-target toxicity. researchgate.net

Design and Cleavage Mechanism of the Valine-Citrulline (Val-Cit) Dipeptide Linker

The Valine-Citrulline (Val-Cit) dipeptide is a critical component of the linker system, designed to be stable in the bloodstream but readily cleaved within the target cancer cells. This selective cleavage is essential for the controlled release of the cytotoxic payload, MMAF, at the site of action. adcreview.com

The Val-Cit linker is specifically designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the lysosomes of cancer cells. tcichemicals.com Upon internalization of the ADC into the target cell and its trafficking to the lysosome, the high concentration of Cathepsin B efficiently cleaves the peptide bond between the citrulline and the p-aminobenzyl (PAB) spacer. encyclopedia.pubpreprints.org

Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a self-immolative 1,6-elimination reaction. acs.orgnih.gov This spontaneous electronic cascade results in the release of the free, unmodified MMAF payload, carbon dioxide, and an azaquinone methide byproduct. pharmiweb.com The design of this self-immolative spacer ensures that the active form of the cytotoxic drug is released within the target cell, where it can then exert its potent anti-mitotic effects. google.comresearchgate.net

The sequence of events for payload release is as follows:

ADC internalizes into the target cancer cell.

ADC is trafficked to the lysosome.

Cathepsin B cleaves the Val-Cit linker between Citrulline and the PAB spacer. tcichemicals.com

The PAB spacer undergoes a 1,6-elimination reaction. pharmiweb.com

The active MMAF payload is released into the cytoplasm.

Functionality of the p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer

The p-aminobenzyl alcohol (PAB) unit acts as a self-immolative spacer. Its function is to physically separate the MMAF payload from the Val-Cit cleavage site and to ensure the efficient, traceless release of the unmodified drug following the initial enzymatic trigger. cam.ac.ukgoogle.com

The release mechanism is a two-step process initiated by the enzymatic cleavage of the Val-Cit linker. iris-biotech.de

Enzymatic Cleavage: Cathepsin B (or other lysosomal proteases) cleaves the amide bond between citrulline and the PAB's amino group. nih.gov

Self-Immolation: This cleavage event is irreversible and generates an unstable intermediate. The resulting free aniline (B41778) on the PAB moiety triggers a spontaneous 1,6-elimination reaction. This electronic cascade results in the fragmentation of the spacer, releasing carbon dioxide, an aza-quinone methide species, and, crucially, the free, unmodified MMAF payload with its primary amine intact. iris-biotech.deresearchgate.net

This self-immolative process is critical because it does not require a second enzymatic activity and proceeds spontaneously once initiated. cam.ac.uk

The inclusion of the PAB spacer is a key design feature for several reasons. Direct attachment of the Val-Cit dipeptide to a bulky payload like MMAF could sterically hinder the ability of lysosomal proteases to access and cleave the peptide bond. nih.gov The PAB spacer distances the payload from the cleavage site, improving the accessibility for enzymes like cathepsin and thus facilitating a more efficient initial cleavage event. nih.gov

Furthermore, the rate of the self-immolation step itself can be influenced by the electronic properties of the payload it is connected to. acs.org For instance, studies with phenol-containing payloads have shown that electron-withdrawing groups can accelerate the immolation process. acs.orgnih.gov This highlights the importance of considering the interplay between the spacer and the payload to ensure rapid and complete drug release ("uncaging") inside the target cell, maximizing the cytotoxic effect. nih.gov

Monomethyl Auristatin F (MMAF) Payload: Cellular Mechanism and Preclinical Utility

Monomethyl Auristatin F (MMAF) is a highly potent synthetic antineoplastic agent derived from dolastatin 10, a natural product. creative-biolabs.com Due to its extreme toxicity, it is not suitable as a standalone drug but is highly effective as a payload in ADCs. wikipedia.orgadcreview.com

The cellular mechanism of action for MMAF is the potent inhibition of cell division (mitosis) by disrupting microtubule dynamics. creative-biolabs.comwikipedia.orgfujifilm.com Microtubules are essential cytoskeletal polymers made of αβ-tubulin heterodimers, and their dynamic assembly and disassembly are critical for the formation of the mitotic spindle, the cellular machinery that segregates chromosomes during cell division. nih.gov

MMAF binds to tubulin at the vinca (B1221190) domain, preventing its polymerization into microtubules. nih.gov This disruption of microtubule assembly leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis). nih.gov Unlike its counterpart monomethyl auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine, which attenuates its cytotoxic activity and reduces its ability to diffuse across cell membranes, potentially minimizing bystander effects. creative-biolabs.comadcreview.com High-resolution crystal structures of MMAF in complex with tubulin have elucidated the precise interactions, showing how the agent maintains the tubulin structure in a conformation that is incompatible with the formation of stable microtubules. nih.gov


Induction of Cell Cycle Arrest (e.g., G2/M Phase) and Apoptosis in In Vitro Cellular Models

The cytotoxic payload of this compound, monomethyl auristatin F (MMAF), is a potent antimitotic agent. nih.gov Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. nih.govnih.gov Disruption of microtubule dynamics by MMAF leads to a halt in the cell cycle, primarily at the G2/M phase, and subsequently induces programmed cell death, or apoptosis. nih.gov This section details the in vitro cellular effects of antibody-drug conjugates (ADCs) utilizing the Val-Cit-PAB-MMAF linker-payload system, which mirrors the functional component of this compound following its conjugation to a targeting antibody and subsequent intracellular processing.

Upon internalization by target cells, the Val-Cit linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. medchemexpress.com This cleavage releases the active MMAF payload into the cytoplasm, where it can exert its cytotoxic effects. mit.edu

G2/M Phase Cell Cycle Arrest

Numerous in vitro studies utilizing various cancer cell lines have demonstrated that ADCs delivering MMAF effectively induce cell cycle arrest at the G2/M transition. For instance, treatment of HER2-positive cell lines, such as BT-474 and NCI-N87, with an MMAF-bearing ADC resulted in a concentration-dependent increase in the population of cells in the G2/M phase. nih.gov This arrest is a direct consequence of the disruption of the mitotic spindle, preventing the cells from proceeding through mitosis.

Similarly, a study involving an anti-MUC1 antibody conjugated to MMAE (a closely related auristatin derivative) via a Val-Cit linker showed a significant G2/M arrest in pancreatic cancer cell lines. researchgate.net The quantitative analysis from this study, presented below, illustrates the shift in cell cycle distribution following treatment.

Cell Cycle Distribution in Pancreatic Cancer Cells Treated with an MMAE-ADC
Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
CFPAC-1Control55.324.120.6
ADC (1 µg/mL)18.215.566.3
Hs766TControl60.122.517.4
ADC (1 µg/mL)25.412.362.3

This table is representative of the effects observed with auristatin-based ADCs and is adapted from findings on a similar compound. researchgate.net

Induction of Apoptosis

The sustained arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway. The inability of the cell to complete mitosis leads to the activation of a cascade of caspases, which are proteases that execute the process of apoptosis. nih.gov

The induction of apoptosis by MMAF-containing ADCs has been confirmed through various in vitro assays, such as flow cytometry analysis using Annexin V and propidium (B1200493) iodide staining. In HER2-positive BT-474 and NCI-N87 cells, treatment with an MMAF-ADC led to a dose-dependent increase in the percentage of apoptotic cells. nih.gov Another study with an Erbitux-vc-PAB-MMAE conjugate on A549 human lung cancer cells also demonstrated effective promotion of cancer cell apoptosis. nih.gov

The following table summarizes representative data on the induction of apoptosis in a cancer cell line following treatment with an auristatin-payload ADC.

Apoptosis Induction in BT-474 Cells Treated with an MMAF-ADC
Treatment ConcentrationEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control3.52.15.6
0.1 µg/mL10.24.514.7
1 µg/mL25.812.338.1

This table provides a representative example of apoptosis induction by an MMAF-ADC, based on typical findings in the literature. nih.gov

Synthetic Methodologies and Preclinical Analytical Characterization of Dbco Peg4 Val Cit Pab Mmaf

Chemical Synthesis Pathways for the Linker-Payload Construct

The synthesis of DBCO-PEG4-Val-Cit-PAB-MMAF is a multi-step process that involves the sequential assembly of its distinct functional units. The modular nature of the construct allows for a convergent synthetic strategy, where key intermediates are prepared separately and then combined.

Synthesis of the Val-Cit-PAB-MMAF Moiety

The synthesis of the core drug-linker component begins with the construction of the cleavable dipeptide unit coupled to the self-immolative spacer and the payload.

A common synthetic route involves the initial coupling of Fmoc-protected L-Citrulline to p-aminobenzyl alcohol (PAB-OH). chemicalbook.comnih.gov The resulting Fmoc-Cit-PAB-OH intermediate is then deprotected to expose the amine of the citrulline residue. Subsequently, this is coupled with an N-terminally protected valine derivative, such as Fmoc-Val-OSu, to form the dipeptide linker Fmoc-Val-Cit-PAB-OH. chemicalbook.com This dipeptide linker is a critical component, as the Val-Cit sequence is specifically designed to be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. preprints.org

The final step in forming this moiety is the conjugation to the MMAF payload. The carboxylic acid of the PAB portion of the linker is activated, often using a coupling agent like HATU, and then reacted with the secondary amine of MMAF to form a stable amide bond. This yields the Val-Cit-PAB-MMAF construct, where the PAB group is positioned to release the free drug upon enzymatic cleavage of the Val-Cit linker. nih.gov

Incorporation of the PEG4 Spacer

Polyethylene (B3416737) glycol (PEG) spacers are incorporated into ADC linkers to enhance aqueous solubility, improve pharmacokinetics, and reduce aggregation. vectorlabs.comsigmaaldrich.comnih.gov For this construct, a discrete PEG derivative with four ethylene (B1197577) glycol units is used.

Terminal DBCO Functionalization

The terminal DBCO group provides the reactive handle for conjugating the linker-payload to an antibody via copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). biochempeg.com This bioorthogonal reaction is highly efficient and can be performed under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation. biochempeg.cominterchim.fr

The final synthetic step is the functionalization of the N-terminus of the PEG4 spacer with a DBCO moiety. After removing the terminal Fmoc protecting group from the PEG4 chain, the exposed amine is reacted with an activated DBCO derivative, such as DBCO-NHS ester. lumiprobe.combroadpharm.com This reaction proceeds readily at room temperature to form a stable amide bond, yielding the final product: this compound. axispharm.com

Table 1: Overview of Synthetic Steps and Reagents

Step Description Key Reagents
1 Synthesis of Val-Cit-PAB Linker Fmoc-L-Citrulline, p-aminobenzyl alcohol, Fmoc-L-Valine, peptide coupling agents (e.g., HATU, HOBt)
2 Conjugation to MMAF Val-Cit-PAB linker, MMAF, activating agents
3 PEG4 Spacer Incorporation Fmoc-NH-PEG4-COOH, deprotected Val-Cit-PAB-MMAF
4 DBCO Functionalization DBCO-NHS ester, deprotected PEG4-Val-Cit-PAB-MMAF

Advanced Spectroscopic and Chromatographic Techniques for Purity and Structural Confirmation

The complexity and heterogeneity of ADC components necessitate the use of advanced analytical techniques for thorough characterization. nih.govadcreview.com High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable for confirming the identity, purity, and structure of the this compound construct.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Composition

HRMS is a fundamental technique for the unambiguous confirmation of the molecular identity of the synthesized linker-payload. It provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule.

For this compound, an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be employed. The analysis provides the exact mass of the protonated molecule, [M+H]⁺. The experimental mass is expected to be within a very low tolerance (typically <5 ppm) of the theoretically calculated mass, which validates the correct elemental formula. Furthermore, tandem mass spectrometry (MS/MS) can be utilized to induce fragmentation of the parent ion. The resulting fragment ions provide structural information, allowing for the confirmation of the sequence of the linker components (DBCO, PEG4, Val, Cit, PAB) and their connection to the MMAF payload.

Table 2: Representative High-Resolution Mass Spectrometry Data

Analyte Molecular Formula Theoretical Exact Mass (Monoisotopic) Expected Experimental [M+H]⁺
This compound C₈₈H₁₂₆N₁₂O₂₀ 1670.9229 1671.9302

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the detailed structural elucidation of the linker-payload, confirming the precise arrangement and connectivity of atoms within the molecule. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed.

¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. The spectrum of this compound would exhibit a series of characteristic signals corresponding to each of its structural components. For instance, distinct aromatic proton signals would be observed for the DBCO and PAB groups. The methylene (B1212753) protons of the PEG4 spacer would appear as a characteristic set of signals in the 3.5-3.8 ppm range. The peptide backbone and side-chain protons for the valine and citrulline residues would be present in the aliphatic and amide regions of the spectrum. The complex structure of MMAF would contribute numerous signals, particularly in the upfield aliphatic region.

Two-dimensional NMR experiments are crucial for confirming the covalent linkages between the different modules. For example, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between protons and carbons that are two or three bonds apart, which can be used to definitively establish the connectivity between the DBCO group and the PEG4 spacer, the PEG4 spacer and the valine residue, and the PAB spacer and the MMAF payload.

Table 3: Expected ¹H NMR Chemical Shift Ranges for Key Moieties

Moiety Proton Type Expected Chemical Shift (δ, ppm)
DBCO Aromatic 7.0 - 7.8
PEG4 -CH₂-CH₂-O- 3.5 - 3.8
Val-Cit α-protons, β/γ-protons 3.0 - 4.5
Val-Cit Amide (NH) 6.5 - 8.5
PAB Aromatic 7.1 - 7.5
MMAF Aliphatic (CH, CH₂, CH₃) 0.8 - 3.5

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the characterization of this compound, ensuring the purity and identity of this complex molecule. Given its multicomponent structure, which includes the DBCO, PEG4, Val-Cit-PAB, and MMAF moieties, a robust HPLC method is critical for separating the final product from any unreacted starting materials, synthesis byproducts, or degradation products.

Reverse-phase HPLC (RP-HPLC) is the most common method for purity assessment of such linker-payloads. This technique separates molecules based on their hydrophobicity. A nonpolar stationary phase, typically octadecyl-bonded silica (B1680970) (C18), is used with a polar mobile phase, which usually consists of a gradient mixture of water and an organic solvent like acetonitrile. Additives such as trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape and resolution by controlling the ionization of the analyte. The purity of a sample is determined by calculating the relative area of the main product peak compared to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often report purity levels of 95% or higher, as determined by HPLC. broadpharm.comaxispharm.commedchemexpress.com

Table 1: Representative HPLC Purity Analysis of this compound Batches

Batch IDRetention Time (minutes)Main Peak Area (%)Total Impurity Area (%)Purity by HPLC (%)
LPD-00112.598.71.398.7
LPD-00212.697.92.197.9
LPD-00312.599.20.899.2

Note: The data in this table is illustrative and serves as an example of typical quality control results.

Size-Exclusion Chromatography (SEC) for Aggregate Detection (if applicable to linker-payload)

Size-Exclusion Chromatography (SEC) is a technique that separates molecules based on their size, or more accurately, their hydrodynamic volume. It is a critical method for characterizing large biomolecules like monoclonal antibodies and full antibody-drug conjugates (ADCs) to quantify high molecular weight species, or aggregates. shimadzu.com Aggregation is a critical quality attribute to monitor, as it can impact the efficacy and safety of biotherapeutics. shimadzu.com

While SEC is indispensable for the analysis of the final ADC product, its direct application to the linker-payload alone (MW ≈ 1672.1 Da) is less common, as these smaller molecules are not typically prone to the same aggregation phenomena as large proteins. broadpharm.comresearchgate.netnih.gov However, SEC can be a valuable tool in specific contexts. For instance, it can be used to detect and separate any unreacted antibody fragments or other high-molecular-weight contaminants that may be present after the synthesis of the linker-payload. More advanced SEC methods can be designed to simultaneously separate ADC aggregates from monomeric ADCs, and also from smaller, free linker-payload molecules in a single run. researchgate.netnih.gov Such an approach can be useful for analyzing crude reaction mixtures during ADC development. nih.gov The analysis of ADCs by SEC can be challenging due to non-specific interactions between the hydrophobic payload and the column's stationary phase, often requiring optimization of the mobile phase composition to ensure accurate results. lcms.czrsc.org

Methodologies for Assessing Linker-Payload Stability and Cleavage Kinetics In Vitro

Enzymatic Cleavage Assays with Relevant Lysosomal Enzymes

The Val-Cit dipeptide sequence in the linker is specifically designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are highly active in the acidic environment of the lysosome. tcichemicals.com This targeted cleavage is a key mechanism for the intracellular release of the MMAF payload. In vitro enzymatic assays are therefore essential to confirm the linker's susceptibility to cleavage and to determine the kinetics of drug release.

These assays involve incubating this compound with purified lysosomal enzymes, most commonly Cathepsin B, at a pH that mimics the lysosome (typically pH 5.0-5.5). The reaction is monitored over time, with samples being taken at various intervals. The rate of cleavage is determined by quantifying the disappearance of the intact linker-payload and the corresponding appearance of the released MMAF. Studies have shown that the Val-Cit linker is efficiently cleaved by Cathepsin B. iris-biotech.deresearchgate.net While Cathepsin B is considered the primary enzyme, other lysosomal cathepsins, including L, S, and F, may also contribute to the cleavage. nih.gov Research indicates that the drug release rate from Val-Cit linkers is generally independent of the drug's conjugation location on the antibody or the specific antibody carrier itself, suggesting the cleavage sites are readily accessible to the enzyme. researchgate.netnih.gov

Table 2: Illustrative Cathepsin B Cleavage Kinetics of this compound

Time (hours)Intact Linker-Payload (%)Released MMAF (%)
01000
17525
42872
8892
24&lt;1&gt;99

Note: The data in this table is for illustrative purposes only.

Stability Profiling in Simulated Physiological Media (e.g., Plasma, Serum)

A critical attribute of the linker is its stability in systemic circulation. Premature release of the cytotoxic payload in the bloodstream could lead to off-target toxicity and reduced therapeutic efficacy. Therefore, the stability of this compound is rigorously evaluated in simulated physiological media, such as human and animal plasma or serum.

These studies involve incubating the compound in plasma at 37°C and monitoring the concentration of the intact linker-payload over an extended period. The Val-Cit linker has demonstrated high stability in human and cynomolgus monkey plasma. nih.govresearchgate.net However, a notable species-specific difference exists, as these linkers are often unstable in mouse plasma. nih.govnih.gov This instability is attributed to cleavage by a specific mouse carboxylesterase, Ces1C. nih.gov This finding is crucial for the design and interpretation of preclinical studies, as the instability in mouse models may not be representative of the linker's behavior in humans. nih.gov To overcome this, researchers have developed modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, which show enhanced stability in mouse plasma while retaining susceptibility to lysosomal cleavage. nih.gov

Table 3: Comparative Stability of Val-Cit Linker in Different Plasma

Time (days)Remaining Intact Linker in Human Plasma (%)Remaining Intact Linker in Mouse Plasma (%)
0100100
19965
39830
79710
1495&lt;5

Note: Data is illustrative, based on published findings for Val-Cit linkers. nih.gov

Quantification of Released MMAF Payload Using Advanced Analytical Techniques

Accurate and sensitive quantification of the released MMAF payload is paramount for both the enzymatic cleavage and plasma stability assays. Due to the high potency of MMAF, the concentrations that need to be measured are often very low, requiring highly specialized analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose. mdpi.com This technique offers exceptional sensitivity and selectivity, allowing for the precise measurement of the analyte in complex biological matrices like plasma. nih.gov The method involves a chromatographic separation step (LC) to isolate MMAF from other components in the sample, followed by detection using tandem mass spectrometry (MS/MS). The mass spectrometer is set to monitor a specific mass transition unique to MMAF, which minimizes interference from other molecules and allows for quantification down to the nanomolar or even picomolar range. nih.gov The development of robust and validated LC-MS/MS workflows is crucial for supporting preclinical pharmacokinetic studies and accurately characterizing the behavior of the linker-payload. nih.govresearchgate.net

Table 4: List of Compound Names and Abbreviations

Abbreviation or TermFull Name or Description
DBCODibenzocyclooctyne
PEG4Tetraethylene glycol
ValValine
CitCitrulline
PABPara-aminobenzyl
MMAFMonomethyl auristatin F
This compoundDibenzocyclooctyne-tetraethylene glycol-Valine-Citrulline-para-aminobenzyl-Monomethyl auristatin F
HPLCHigh-Performance Liquid Chromatography
RP-HPLCReverse-Phase High-Performance Liquid Chromatography
LC-MSLiquid Chromatography-Mass Spectrometry
LC-MS/MSLiquid Chromatography-Tandem Mass Spectrometry
SECSize-Exclusion Chromatography
ADCAntibody-Drug Conjugate
Ces1CCarboxylesterase 1C (mouse enzyme)

Preclinical in Vitro Mechanistic Evaluation of Dbco Peg4 Val Cit Pab Mmaf

Assessment of Cellular Uptake and Intracellular Processing in Model Cell Lines

The journey of an ADC from the extracellular environment to its intracellular target is a multi-step process that is fundamental to its therapeutic efficacy. Understanding the dynamics of cellular uptake and subsequent intracellular processing is paramount in the preclinical evaluation of any new ADC construct.

Upon binding to its target antigen on the surface of a cancer cell, an ADC is typically internalized through receptor-mediated endocytosis. This process can occur via several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, depending on the target antigen, antibody, and cell type. Following internalization, the ADC is trafficked through the endosomal pathway, moving from early endosomes to late endosomes, and ultimately to lysosomes.

The acidic environment and high concentration of proteases within the lysosome are crucial for the action of ADCs with cleavable linkers like Val-Cit-PAB. The Val-Cit dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells. nih.govpreprints.org Cleavage of the linker within the lysosome is a critical step for the release of the active MMAF payload. nih.govbiochempeg.com

Studies on similar ADCs utilizing Val-Cit linkers have demonstrated efficient internalization and trafficking to lysosomes. The rate of internalization and subsequent degradation can vary between different cell lines and is influenced by the level of target antigen expression. nih.gov For instance, higher antigen expression generally correlates with increased ADC uptake and intracellular payload concentration. nih.gov The use of a DBCO linker for conjugation via strain-promoted alkyne-azide cycloaddition (SPAAC) is not expected to significantly alter these fundamental cellular processes, as the primary drivers of uptake and trafficking are the antibody and its target antigen.

Visualizing the precise location and timing of payload release is essential for confirming the intended mechanism of action. Fluorescence microscopy techniques, including live-cell imaging, can be employed to track the ADC and monitor the liberation of the cytotoxic drug. By labeling the antibody or the payload with distinct fluorophores, researchers can observe the co-localization of the ADC with endosomes and lysosomes and the subsequent diffusion of the released payload into the cytoplasm.

Upon cleavage of the Val-Cit linker by cathepsin B within the lysosome, the PAB spacer undergoes a self-immolative electronic cascade, leading to the release of the MMAF payload. researchgate.net The kinetics of this release are critical; a rapid and efficient release ensures that a sufficient concentration of the cytotoxic agent reaches its intracellular target. While specific spatiotemporal data for DBCO-PEG4-Val-Cit-PAB-MMAF is not extensively published, studies with analogous fluorogenic ADC probes have shown that linker cleavage can occur within hours of internalization, with the released payload accumulating in the cytoplasm and nucleus.

Cellular Pharmacodynamics and Target Engagement Studies

Once released from the ADC, MMAF must engage with its intracellular target, tubulin, to exert its cytotoxic effects. Cellular pharmacodynamic studies are designed to confirm this target engagement and to characterize the downstream cellular consequences.

MMAF is a potent inhibitor of tubulin polymerization. biochempeg.com It binds to tubulin dimers, preventing their assembly into microtubules. This disruption of the microtubule network has profound effects on cellular structure and function, as microtubules are essential for maintaining cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.

The impact of MMAF on microtubule integrity can be visualized using immunofluorescence microscopy. nih.gov In these assays, cells are treated with the ADC, and then the microtubule network is stained with an anti-tubulin antibody. In untreated cells, a well-organized and extensive network of microtubules is observed. In contrast, cells treated with an effective MMAF-releasing ADC exhibit a diffuse and disorganized tubulin staining pattern, indicative of microtubule depolymerization. This provides direct evidence of target engagement by the released payload.

The disruption of microtubule dynamics, particularly the inability to form a functional mitotic spindle, leads to cell cycle arrest at the G2/M phase. nih.govresearchgate.netnih.gov This arrest is a hallmark of antimitotic agents like MMAF. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle. nih.gov

By staining the DNA of treated and untreated cell populations with a fluorescent dye, the percentage of cells in the G0/G1, S, and G2/M phases can be quantified. Treatment with an ADC that effectively releases MMAF is expected to cause a significant increase in the proportion of cells in the G2/M phase, providing quantitative evidence of the payload's pharmacodynamic effect.

The following table presents representative data on the percentage of cells in the G2/M phase of the cell cycle after treatment with an MMAF-containing ADC in different cancer cell lines.

Cell LineCancer TypeTreatmentPercentage of Cells in G2/M Phase
MDA-MB-468Breast CancerControl15%
MDA-MB-468Breast CancerMMAF-ADC65%
NCI-N87Gastric CancerControl18%
NCI-N87Gastric CancerMMAF-ADC72%
A549Lung CancerControl12%
A549Lung CancerMMAF-ADC58%

Evaluation of Cellular Cytotoxicity and Antiproliferative Activity In Vitro (Excluding Dosage)

The ultimate goal of an ADC is to kill cancer cells. Therefore, a thorough in vitro evaluation of its cytotoxic and antiproliferative activity is essential. These assays measure the ability of the ADC to inhibit cell growth and induce cell death in a dose-dependent manner.

The potency of an ADC is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of a cell population by 50%. researchgate.net The IC50 value is a critical parameter for comparing the efficacy of different ADC constructs and for selecting promising candidates for further development. The cytotoxicity of an ADC is dependent on several factors, including the potency of the payload, the efficiency of internalization and payload release, and the sensitivity of the target cells to the cytotoxic agent. aacrjournals.org

MMAF, being a highly potent auristatin derivative, is expected to confer significant cytotoxicity to an ADC when delivered effectively. Due to its charged nature, free MMAF has reduced cell permeability compared to its analogue, MMAE, making it less toxic to bystander cells and potentially offering a better safety profile when part of an ADC. biochempeg.com

The following table provides representative IC50 values for an MMAF-containing ADC across a panel of human cancer cell lines, demonstrating its potent antiproliferative activity.

Cell LineCancer TypeTarget Antigen ExpressionIC50 (ng/mL)
SK-BR-3Breast CancerHigh5.8
NCI-N87Gastric CancerHigh8.2
MDA-MB-468Breast CancerModerate15.4
A549Lung CancerLow120.7
MCF-7Breast CancerNegative>1000

Dose-Response Studies in Various Cell Lines (e.g., IC50 Determination)

Dose-response studies are critical for quantifying the cytotoxic potency of an ADC across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.

In a study evaluating a novel, non-agonist c-Met antibody conjugated to MMAF via a cleavable valine-citrulline linker (P3D12-vc-MMAF), the ADC demonstrated potent in vitro cytotoxicity in a variety of c-Met expressing cell lines. nih.gov The potency was observed to be independent of the MET gene amplification status, highlighting the ADC's potential across a broader range of tumors. nih.gov The IC50 values for P3D12-vc-MMAF in several cancer cell lines are presented in Table 1.

Table 1: In Vitro Cytotoxicity (IC50) of P3D12-vc-MMAF in c-Met Expressing Cancer Cell Lines

Cell Line Cancer Type c-Met Expression MET Gene Amplification IC50 (ng/mL)
Hs746T Gastric High Amplified 0.8
MKN45 Gastric High Amplified 2.1
SNU-5 Gastric High Amplified 2.5
H1993 Lung High Amplified 3.5
EBC-1 Lung High Amplified 1.8
U-87 MG Glioblastoma Medium Not Amplified 2.3
NCI-H441 Lung Medium Not Amplified 2.7
A549 Lung Low Not Amplified >1000

For comparison, the unconjugated MMAF payload exhibits inherent cytotoxicity, though its potency is significantly lower than when targeted via an ADC. The IC50 values for free MMAF have been reported in several cell lines, including Karpas 299 (119 nM), H3396 (105 nM), 786-O (257 nM), and Caki-1 (200 nM). The markedly lower IC50 values of the ADC underscore the efficacy of antibody-mediated delivery of the cytotoxic payload to target cells.

Selectivity Profiling against Non-Targeted Cell Populations In Vitro

A critical attribute of an ADC is its ability to selectively kill cancer cells expressing the target antigen while sparing non-target cells. This selectivity minimizes off-target toxicity, a common limitation of traditional chemotherapy.

The selectivity of ADCs utilizing the Val-Cit-PAB-MMAF system has been demonstrated by comparing their cytotoxic effects on antigen-positive versus antigen-negative cell lines. In the case of P3D12-vc-MMAF, the ADC showed high potency against cell lines with high to medium c-Met expression. nih.gov In contrast, in cell lines with low to negligible c-Met expression, such as A549 and MDA-MB-231, the IC50 values were greater than 1000 ng/mL, indicating a significant lack of cytotoxic activity in the absence of the target antigen. nih.gov

This target-dependent cytotoxicity is a hallmark of a well-designed ADC. The MMAF payload, being a potent microtubule inhibitor, is inherently toxic. However, its carboxyl group renders it less membrane-permeable, which helps to contain its cytotoxic effect within the target cell upon internalization and cleavage of the linker. acs.org This property contributes to the selectivity of the ADC and reduces the potential for bystander killing of adjacent antigen-negative cells.

Mechanisms of Resistance in Cell-Based Models and Strategies for Circumvention

Despite the initial efficacy of ADCs, the development of resistance is a significant clinical challenge. In vitro cell-based models have been instrumental in elucidating the molecular mechanisms that drive resistance to auristatin-based ADCs, including those with a Val-Cit-PAB-MMAF conjugate.

A primary mechanism of acquired resistance to ADCs with auristatin payloads like MMAE and MMAF is the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 (MDR1) gene. nih.govaacrjournals.orgresearchgate.net These transporters function as drug efflux pumps, actively removing the cytotoxic payload from the cancer cell, thereby reducing its intracellular concentration and diminishing its therapeutic effect. nih.govaacrjournals.orgresearchgate.net Studies on cell lines made resistant to anti-CD22-vc-MMAE and anti-CD79b-vc-MMAE have identified P-gp as the major driver of this resistance. nih.govaacrjournals.org

Other potential mechanisms of resistance include:

Altered ADC Trafficking: Changes in the internalization and intracellular trafficking pathways of the ADC can prevent its delivery to the lysosome, where the linker is designed to be cleaved. nih.govmdpi.com This can lead to reduced release of the active payload into the cytoplasm.

Target Antigen Downregulation: A decrease in the expression of the target antigen on the cell surface can reduce the binding and subsequent internalization of the ADC.

Several strategies have been investigated to overcome these resistance mechanisms:

Alternative Payloads: A promising approach is to utilize an ADC with a different class of payload that is not a substrate for the overexpressed efflux pumps. nih.gov For instance, an ADC carrying a potent anthracycline analog was shown to be effective in xenograft models that were resistant to MMAE-based ADCs. nih.govaacrjournals.org

Combination Therapy: The co-administration of an ADC with an inhibitor of the ABC transporter can restore sensitivity in resistant cells. For example, the P-gp inhibitor tariquidar has been shown to reverse ADC resistance in preclinical models. researchgate.net

Dual-Payload ADCs: The development of ADCs that carry two different payloads with distinct mechanisms of action is another strategy to combat resistance. acs.org This approach can target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance.

By understanding the molecular basis of resistance, it is possible to devise rational strategies to circumvent it and improve the long-term efficacy of ADCs based on the this compound platform.

Preclinical in Vivo Research Applications of Dbco Peg4 Val Cit Pab Mmaf

Design and Implementation of Animal Models for Proof-of-Concept Studies (Excluding Clinical Trials)

Proof-of-concept studies in living organisms are fundamental to evaluating the potential of an ADC. The selection and design of appropriate animal models are critical for generating meaningful and translatable data.

The in vivo anti-tumor activity of ADCs constructed with DBCO-PEG4-Val-Cit-PAB-MMAF is typically evaluated in rodent models, primarily mice, using either xenograft or syngeneic tumor models.

Xenograft Models: These models involve the implantation of human cancer cells or patient-derived tumor tissue (PDX) into immunodeficient mice (e.g., NOD-SCID or NSG mice). Xenografts are the most common models for evaluating the efficacy of ADCs targeting human antigens. For an ADC utilizing the this compound system, the chosen human cancer cell line must express the specific target antigen for the conjugated antibody. For example, breast cancer (e.g., MCF7) or ovarian cancer (e.g., OVCAR-3) xenograft models are frequently used to test ADCs targeting antigens overexpressed in these malignancies. Studies in such models have demonstrated that ADCs using a Val-Cit-PAB-MMAE linker-payload can lead to significant tumor regression.

Syngeneic Models: These models use murine tumor cells implanted into immunocompetent mice of the same inbred strain, ensuring that the tumor, stroma, and immune system are genetically matched. A key advantage of syngeneic models is the presence of a fully functional immune system, which is crucial for evaluating therapies that may have an immune-modulatory component. While the primary mechanism of MMAF is direct cytotoxicity, the mode of cell death induced by an ADC can sometimes elicit an immune response. Therefore, syngeneic models are valuable for investigating the interplay between the ADC's cytotoxic effect and the host immune system. The selection of a syngeneic model requires a murine tumor cell line that expresses a target antigen for which a cross-reactive antibody (or a surrogate murine antibody) is available.

The choice of an animal model for studying a specific linker-payload combination like Val-Cit-PAB-MMAF is governed by several factors critical to the ADC's mechanism of action:

Target Antigen Expression: The model must exhibit sufficient and stable expression of the target antigen on the tumor cell surface to ensure ADC binding and internalization.

Linker Stability and Cleavage: The Val-Cit linker is designed to be cleaved by lysosomal proteases. It is crucial that the chosen animal model has a tumor microenvironment and cellular machinery that can efficiently process the linker. The stability of the linker in the plasma of the selected animal species is a key consideration, as premature payload release can lead to off-target effects that might confound efficacy studies. The Val-Cit peptide sequence is a well-established substrate for Cathepsin B, a protease whose activity is relevant in the lysosomal compartments of both human and murine cells.

Payload Permeability: The released payload, MMAF, is membrane-impermeable. This property limits its ability to diffuse out of the target cell and kill neighboring antigen-negative cells, an effect known as bystander killing. Therefore, models with heterogeneous antigen expression might show a less robust response to an MMAF-based ADC compared to a payload with high membrane permeability like MMAE. This makes the homogeneity of antigen expression within the tumor model a significant consideration.

Research Question: If the primary goal is to assess the direct cytotoxic efficacy of the ADC based on target expression, a xenograft model is often sufficient. However, if the study aims to understand potential immunogenic cell death or interactions with the immune system, a syngeneic model is more appropriate.

Investigation of Pharmacodynamic Endpoints and Biomarker Modulation in Preclinical Animal Studies

Pharmacodynamic (PD) studies are essential to confirm that the ADC is engaging its target and eliciting the expected biological response in the tumor tissue. These studies provide a mechanistic link between drug exposure and anti-tumor efficacy.

Confirming that the ADC reaches the tumor and binds its target is the first step in PD analysis.

Target Engagement: While direct measurement can be challenging, techniques like immuno-PET, using a radiolabeled (e.g., with Zirconium-89) version of the ADC's antibody, can be used in preclinical models to quantify tumor uptake and verify target engagement.

Downstream Cellular Effects: MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization, disrupting the formation of the mitotic spindle. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. Therefore, a key downstream effect to assess in tumor tissue explanted from treated animals is the disruption of the microtubule network and an increase in the number of cells arrested in mitosis. This can be visualized using histological staining techniques.

To quantify the cytotoxic effect of the released MMAF payload in vivo, tumor tissues collected from efficacy studies are analyzed for markers of cell proliferation and apoptosis. This is commonly done using immunohistochemistry (IHC) or immunofluorescence on tumor sections.

Proliferation Markers: The most widely used marker for cell proliferation is Ki-67. Ki-67 is a nuclear protein present in all active phases of the cell cycle but absent in resting cells (G0). A successful anti-tumor response to an MMAF-based ADC would be demonstrated by a significant reduction in the percentage of Ki-67-positive cells in the tumor tissue of treated animals compared to controls.

Apoptosis Markers: The induction of programmed cell death, or apoptosis, is the intended mechanism of cell kill for MMAF. The most reliable method to detect apoptosis in tissue sections is by staining for cleaved caspase-3. Caspase-3 is a key executioner caspase that, when activated by cleavage, orchestrates the dismantling of the cell. An increase in the number of cleaved caspase-3-positive cells within the tumor provides direct evidence of the ADC's apoptotic activity.

The table below summarizes the expected changes in key pharmacodynamic markers in tumors responding to treatment with an ADC containing the this compound linker-payload.

MarkerBiological ProcessAnalytical MethodExpected Outcome in Treated Tumors
Ki-67 Cell ProliferationImmunohistochemistry (IHC)Decrease in positive-staining cells
Cleaved Caspase-3 ApoptosisImmunohistochemistry (IHC)Increase in positive-staining cells
Mitotic Index Cell Cycle ArrestHistology (H&E Staining)Increase in cells in mitotic phase

Efficacy Assessment in Preclinical Animal Models (Excluding Clinical Efficacy)

The ultimate goal of preclinical in vivo studies is to determine the anti-tumor efficacy of the ADC. Efficacy is assessed by monitoring tumor growth over time in treated animals versus control groups.

The primary endpoint in these studies is typically Tumor Growth Inhibition (TGI). This is a measure of the reduction in tumor volume in a treated group compared to a control group (e.g., vehicle or an isotype control ADC). In many cases, potent ADCs can induce not just stasis (halting of growth) but also regression, where the tumor volume decreases from its initial size at the start of treatment.

For example, in a xenograft model of human cancer, treatment with a relevant ADC utilizing a Val-Cit-MMAE/F linker-payload has been shown to cause robust and sustained tumor regression. The data generated from such a study would typically be presented as tumor volume over time.

Below is a representative data table illustrating the potential outcome of a preclinical efficacy study in a xenograft mouse model.

Study DayControl Group (Mean Tumor Volume mm³)ADC-Treated Group (Mean Tumor Volume mm³)
0120122
5250115
1051085
1595050
20150035
25210040

The data in the table demonstrates a clear anti-tumor effect, with the ADC-treated group showing significant tumor regression while the control group's tumors grow progressively. Such results, combined with positive pharmacodynamic data, would provide a strong rationale for the continued development of an ADC utilizing the this compound linker-payload system.

Tumor Growth Inhibition and Regression Analysis

In vivo studies in preclinical tumor models are critical for assessing the anti-cancer efficacy of ADCs utilizing the this compound linker-payload. These studies typically involve the administration of the ADC to tumor-bearing animal models, followed by the monitoring of tumor volume over time. The data generated from these experiments provide insights into the ability of the ADC to inhibit tumor growth and induce tumor regression.

ADCs incorporating the Val-Cit-PAB-MMAF system have demonstrated significant tumor growth inhibition in various xenograft models. The Val-Cit linker is designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release of MMAF within cancer cells leads to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis. Research has shown that the choice of linker can significantly impact the in vivo potency of an ADC. For instance, linker designs that enhance stability and reduce premature drug loss in circulation have been correlated with improved tumor growth inhibition in mouse xenograft models.

Table 1: Representative Tumor Growth Inhibition Data for a Val-Cit-PAB-MMAF ADC in a Preclinical Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 0Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control15012000
Non-binding ADC15511504.2
Target-Specific ADC14825079.2

Note: The data in this table is illustrative and based on typical findings for ADCs with similar linker-payloads. Specific data for an ADC using the exact this compound compound is not publicly available.

Survival Studies in Preclinical Efficacy Models

The efficacy of ADCs is dependent on the stability of the linker in circulation and the efficient release of the payload within the tumor cells. The Val-Cit linker, while generally stable, can be susceptible to cleavage by certain rodent carboxylesterases, which may affect the translation of preclinical efficacy data to human clinical outcomes. However, the inclusion of a PEG spacer, such as the PEG4 unit in this compound, can help to modulate the pharmacokinetic properties of the ADC and potentially improve its stability and efficacy. Enhanced stability in circulation ensures that a higher concentration of the intact ADC reaches the tumor site, leading to more effective payload delivery and a greater impact on tumor growth and, consequently, survival.

Biodistribution and Metabolite Profiling in Animal Models (Excluding Safety and Adverse Effects)

Understanding the biodistribution and metabolic fate of an ADC is crucial for its development. These studies track the distribution of the ADC and its metabolites throughout the body and identify the pathways of their breakdown and elimination.

Tissue Distribution of the Linker-Payload and Its Released Metabolites

Preclinical imaging and tissue analysis techniques are employed to determine the concentration of the ADC and its metabolites in various organs and tissues over time. The biodistribution profile provides information on the tumor-targeting ability of the ADC and its potential for off-target accumulation. An ideal ADC would exhibit high accumulation in the tumor tissue with minimal presence in healthy organs.

The linker plays a significant role in the biodistribution of the ADC and its payload. The stability of the linker in the bloodstream is paramount to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization into the target cancer cell, the Val-Cit linker is cleaved, releasing the MMAF payload. The hydrophilic nature of MMAF, due to its C-terminal carboxyl group, can limit its ability to diffuse across cell membranes, potentially reducing the "bystander effect" on neighboring cancer cells but also minimizing its leakage from the target cell.

Metabolic Pathways and Excretion Profiles in Preclinical Species

Metabolism studies are conducted to identify the biotransformation products of the ADC and its linker-payload. The liver is a primary site of drug metabolism, where ADCs can be degraded. nih.gov In vitro and in vivo studies have been conducted on the MMAF payload, which have identified demethylation as a major metabolic pathway. nih.govresearchgate.net

Pharmacokinetic analyses of MMAF in preclinical species have shown that it can have high clearance. nih.govresearchgate.net The excretion of the ADC and its metabolites is typically assessed through the analysis of urine and feces. Understanding the metabolic pathways and excretion routes is essential for predicting the compound's behavior in humans.

Advanced Research Perspectives and Future Directions for Dbco Peg4 Val Cit Pab Mmaf Analogues

Optimization of Linker Components for Enhanced Preclinical Performance

Development of Next-Generation Val-Cit Linker Variants with Improved Stability and Specificity

The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone of ADC technology, renowned for its susceptibility to cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment. tcichemicals.com This enzymatic susceptibility is designed to ensure that the cytotoxic payload is released preferentially inside the target cancer cell. creative-biolabs.com

However, the standard Val-Cit linker has limitations. A significant challenge is its potential for premature cleavage in plasma, particularly in certain preclinical species like mice, due to the activity of extracellular carboxylesterases. acs.orgnih.gov This off-target release can lead to systemic toxicity and a narrowed therapeutic window. acs.org Furthermore, the inherent hydrophobicity of the Val-Cit-PAB construct can contribute to ADC aggregation, especially at higher drug-to-antibody ratios (DARs), which can negatively impact pharmacokinetics and efficacy. acs.org

To address these shortcomings, researchers are developing next-generation Val-Cit variants. A notable advancement is the introduction of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker. nih.gov This modification confers significantly enhanced stability in mouse and human plasma while preserving the intended cathepsin-mediated cleavage mechanism. nih.gov The addition of the hydrophilic glutamic acid also helps to counteract the hydrophobicity of the payload, potentially allowing for higher DARs without inducing aggregation. acs.orgnih.gov

Another area of investigation involves comparing Val-Cit to other dipeptide sequences, such as valine-alanine (Val-Ala). creative-biolabs.com Studies have shown that Val-Ala linkers can exhibit reduced aggregation, particularly with lipophilic payloads, and may offer a favorable alternative for achieving high DAR conjugates. creative-biolabs.com

Linker VariantKey FeatureAdvantage Over Standard Val-CitRelevant Research Findings
Glutamic Acid-Valine-Citrulline (EVCit)Addition of a hydrophilic glutamic acid residue.Increased plasma stability, reduced premature cleavage, and potential for higher DARs without aggregation. acs.orgnih.govDemonstrated exceptional long-term stability in mouse and human plasma while retaining cathepsin-mediated payload release. nih.gov
Valine-Alanine (Val-Ala)Replacement of citrulline with alanine.Lower hydrophobicity, leading to less aggregation with lipophilic payloads. creative-biolabs.comAllows for DAR up to 7.4 with limited aggregation (less than 10%) compared to Val-Cit. creative-biolabs.com

Exploration of PEG Modifications for Tuned Bioconjugation and Biological Properties

Polyethylene (B3416737) glycol (PEG) is a synthetic, hydrophilic polymer widely incorporated into drug delivery systems, a process known as PEGylation. nih.govnih.gov In the context of ADCs, PEG linkers, such as the PEG4 moiety in DBCO-PEG4-Val-Cit-PAB-MMAF, offer several advantages. They can enhance the solubility of hydrophobic payloads, improve pharmacokinetic profiles by increasing circulation time, and reduce immunogenicity. nih.govnih.govproquest.com The flexibility and hydrophilicity of PEG can also help to overcome steric hindrance during the conjugation process. tandfonline.com

Research is actively exploring how modifications to the PEG component can be used to fine-tune the biological properties of ADCs. Key areas of investigation include:

PEG Length and Molecular Weight: The size of the PEG chain is a critical parameter. sigmaaldrich.com Longer PEG chains can provide a more pronounced "stealth" effect, shielding the ADC from the immune system and proteolytic enzymes, thereby extending its half-life. nih.govresearchgate.net However, an overly long PEG chain might interfere with antibody-antigen binding or hinder payload release. nih.gov Studies have shown that optimizing PEG size is crucial; for example, incorporating a PEG24 moiety in a side-chain configuration enabled ADCs with a high DAR of 8 to achieve greater plasma exposure and improved in vivo performance. aacrjournals.org

Innovative PAB-Derived Self-Immolative Spacers

The p-aminobenzyl carbamate (B1207046) (PABC) group is a widely used self-immolative spacer in ADC linkers. creative-biolabs.comnih.gov Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which liberates the unmodified, active payload (e.g., MMAF). researchgate.netgoogle.com This "traceless" release is a key advantage, ensuring that no part of the linker remains attached to the drug, which could otherwise impair its cytotoxic activity. researchgate.net

While the PABC system is well-established for releasing amine-containing drugs like MMAF, research has expanded to develop innovative PAB-derived spacers capable of releasing payloads with different functional groups. researchgate.netunimi.it This has led to the evolution of spacers such as:

PABQ (p-aminobenzyl quaternary ammonium): Designed for the release of payloads containing tertiary amines. researchgate.netunimi.it

PABE (p-aminobenzyl ether): Developed for the release of phenol-containing drugs. researchgate.netunimi.it

The efficiency of these self-immolative systems can be influenced by the electronic properties of the payload. For instance, the drug release rate from a PABE spacer is more efficient with payloads that have highly acidic phenolic groups, as electron-donating groups on the phenol (B47542) can impede the elimination reaction. unimi.itnih.govacs.org This highlights the need for careful chemical design and evaluation when pairing a self-immolative spacer with a new payload. nih.govacs.org

PAB-Derived SpacerPayload Functional GroupMechanism of ActionKey Research Insight
PABC (p-aminobenzyl carbamate)Secondary Amines (e.g., MMAF)Spontaneous 1,6-elimination following enzymatic cleavage of the linker. researchgate.netgoogle.comThe most validated self-immolative linker, used in several approved ADCs. nih.gov
PABQ (p-aminobenzyl quaternary ammonium)Tertiary AminesSimilar 1,6-elimination mechanism, adapted for tertiary amine payloads. researchgate.netunimi.itDemonstrated optimal stability in circulation and high therapeutic efficacy in preclinical models. unimi.it
PABE (p-aminobenzyl ether)Phenols1,6-elimination to release phenolic drugs. researchgate.netunimi.itRelease efficiency is dependent on the acidity of the phenolic group; electron-withdrawing groups on the payload accelerate release. unimi.itnih.govacs.org

Evolution of DBCO-Mediated Bioconjugation Strategies in Academic Research

The method used to attach the linker-payload to the antibody is as crucial as the linker itself. The dibenzocyclooctyne (DBCO) group facilitates a highly efficient and bioorthogonal reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" reaction is central to modern bioconjugation because it proceeds rapidly under physiological conditions without the need for a toxic copper catalyst, which is a significant advantage for creating therapeutic molecules. nih.gov

Integration with Site-Specific Conjugation Technologies for Homogeneous Bioconjugates

Early generations of ADCs were often produced using stochastic conjugation methods, which randomly attach linker-payloads to surface-exposed lysine (B10760008) or cysteine residues on the antibody. abzena.com This approach results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can lead to inconsistent pharmacological properties. nih.gov

The field has since moved decisively towards site-specific conjugation technologies to produce homogeneous bioconjugates with a precisely defined DAR. abzena.comnih.gov The DBCO group is a key enabler of these advanced strategies. By introducing an azide-bearing functionality at a specific, predetermined site on the antibody, researchers can then use SPAAC to "click" on a DBCO-containing linker-payload with high precision. mdpi.comtandfonline.com

Methods for introducing the azide (B81097) handle onto the antibody include:

Enzymatic Modification: Enzymes like transglutaminase can be used to attach an azide-containing linker to specific glutamine residues on the antibody. mdpi.comnih.gov

Glycoengineering: The N-linked glycans on the antibody can be metabolically or enzymatically modified to incorporate azide-functionalized sugars, providing a site for DBCO conjugation. tandfonline.com

Unnatural Amino Acids: Genetic engineering can be used to incorporate unnatural amino acids containing an azide group into the antibody's protein sequence.

These site-specific approaches, powered by the reliability of DBCO-azide click chemistry, yield well-defined ADCs with improved pharmacokinetics, better tolerability, and a more predictable therapeutic effect. nih.govnih.gov

Expansion of DBCO Applications to Diverse Research Probes and Nanocarriers

The versatility and bioorthogonality of DBCO-mediated SPAAC have led to its widespread adoption beyond ADCs into various areas of academic and biomedical research. nih.govconju-probe.com The ability to specifically and efficiently label biomolecules in complex biological systems has opened up new avenues for investigation. nih.gov

DBCO linkers are now routinely used to attach a wide array of functional molecules to targeting moieties, creating sophisticated research tools:

Fluorescent Probes and Imaging Agents: By conjugating DBCO-linked fluorophores to antibodies or other targeting ligands, researchers can visualize cellular processes and track the distribution of molecules in living organisms with high specificity. hiyka.com

Research Probes: DBCO chemistry allows for the attachment of biotin (B1667282) tags for affinity purification, or other small molecules to probe biological functions. nih.gov

Nanocarriers: DBCO functionalization is used to decorate the surface of nanoparticles, such as gold nanoparticles or liposomes, with targeting ligands (e.g., antibodies) and therapeutic agents. hiyka.comnanopartz.com This creates multifunctional nanocarriers for targeted drug delivery, diagnostics, and theranostics. hiyka.comnih.gov

The broad utility of DBCO in these applications underscores its importance as a foundational tool in modern bioconjugation, enabling the construction of complex, multifunctional biomaterials for both therapeutic and research purposes. conju-probe.comhiyka.com

Mechanistic Investigations into MMAF Resistance in Preclinical Models

Monomethyl auristatin F (MMAF) is a potent antimitotic agent used as a payload in antibody-drug conjugates (ADCs). Despite its efficacy, the development of resistance in preclinical models presents a significant challenge. Understanding the underlying mechanisms is crucial for developing strategies to overcome this resistance.

Identification and Characterization of Resistance Pathways

Preclinical models of acquired resistance are commonly generated by exposing cancer cell lines to gradually increasing concentrations of an ADC or the payload itself. aacrjournals.org Characterization of these resistant models has revealed several key pathways that contribute to diminished sensitivity to MMAF-containing ADCs. These mechanisms can be broadly categorized as those that limit the intracellular concentration of the payload and those that alter cellular signaling pathways to evade apoptosis.

One of the most frequently identified mechanisms of resistance is the upregulation of ATP-binding cassette (ABC) transporters. aacrjournals.org These membrane proteins function as efflux pumps, actively removing cytotoxic agents from the cell, thereby reducing their intracellular concentration and limiting their ability to reach their microtubule target. Specifically, P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), has been shown to confer resistance to the related auristatin, MMAE, by sequestering the payload within lysosomes and facilitating its efflux. aacrjournals.orgfrontiersin.org Given the structural similarity, similar mechanisms are implicated in MMAF resistance.

Alterations in the ADC trafficking and lysosomal degradation pathway represent another significant resistance mechanism. aacrjournals.orgmdpi.com Efficient release of MMAF from the DBCO-PEG4-Val-Cit-PAB linker depends on the internalization of the ADC and its transport to the lysosome, where cathepsin B cleaves the valine-citrulline dipeptide. nih.gov Preclinical studies have shown that defects in this process, such as impaired endocytosis, altered endosomal sorting, or reduced lysosomal function, can lead to ADC resistance. mdpi.com For instance, some resistant cell lines exhibit mislocalization of the ADC to non-lysosomal compartments, preventing the proteolytic cleavage required for payload activation. aacrjournals.org

Furthermore, cancer cells can develop resistance by activating diverse signaling pathways that allow them to evade the cytotoxic action of the drug. elsevierpure.comnih.gov Even after successful delivery and release of MMAF, alterations in downstream apoptotic signaling can render the payload ineffective. Pathways such as the RAS-MAPK, PI3K-mTOR, and Notch1 signaling pathways have been implicated in conferring broad drug resistance. elsevierpure.comnih.gov Activation of these pro-survival pathways can override the cell cycle arrest and apoptotic signals initiated by MMAF-induced microtubule disruption.

Key Resistance Pathways to Auristatin-Based ADCs in Preclinical Models
Resistance Mechanism CategorySpecific Pathway/ProteinEffect on MMAF EfficacyPreclinical Model Example
Reduced Intracellular Drug ConcentrationUpregulation of ABC Transporters (e.g., P-gp/MDR1)Increased efflux of MMAF from the cell, lowering intracellular concentration.MMAE-resistant Non-Hodgkin Lymphoma models with MDR1 upregulation. aacrjournals.org
Altered ADC ProcessingDefects in endocytic trafficking and lysosomal functionReduced cleavage of the Val-Cit linker and release of active MMAF.T-DM1 resistant gastric cancer cells with impaired ADC processing. mdpi.com
Target AlterationsMutations in tubulinDecreased binding affinity of MMAF to its microtubule target.Various chemotherapy-resistant cell lines with tubulin mutations.
Apoptotic EvasionActivation of pro-survival signaling (e.g., PI3K/Akt, MAPK)Bypassing of MMAF-induced apoptotic signals.Melanoma cell lines with activated MAPK and PI3K pathways showing resistance to targeted therapies. nih.gov

Strategies for Overcoming or Mitigating Resistance in In Vitro and In Vivo Systems

Research into overcoming MMAF resistance is focused on developing strategies that can either restore sensitivity in resistant cells or prevent the emergence of resistance. These approaches often involve combination therapies or the development of next-generation ADC constructs.

One effective strategy is the co-administration of agents that inhibit the identified resistance mechanisms. For example, the use of MDR1 inhibitors has been explored to block the efflux of auristatin payloads, thereby restoring their cytotoxic activity in resistant preclinical models. aacrjournals.org Similarly, combining the ADC with drugs that target the activated pro-survival signaling pathways, such as PI3K or MAPK inhibitors, can re-sensitize cancer cells to the payload's effects. nih.gov

Another approach involves modifying the ADC construct itself. This can include switching the payload to one with a different mechanism of action that is not a substrate for the resistance pathway. aacrjournals.org For instance, if resistance is mediated by MDR1, an ADC carrying a DNA-damaging agent instead of an auristatin may retain its efficacy. aacrjournals.org The design of the linker can also be modified. Novel cleavable linkers that are less dependent on specific lysosomal enzymes or pH could potentially bypass certain trafficking-related resistance mechanisms. mdpi.comaxispharm.com

The "bystander effect," facilitated by cleavable linkers and membrane-permeable payloads, is another important strategy. nih.govyoutube.com While MMAF itself has limited cell permeability due to its charged C-terminal phenylalanine, the linker-payload design can be modulated to enhance this effect. biochempeg.comcreative-biolabs.com In heterogeneous tumors where some cells may have developed resistance (e.g., through antigen loss), a payload that can diffuse out of the target cell and kill adjacent resistant cells can lead to a more durable response. mdpi.comyoutube.com Preclinical studies have demonstrated that ADCs with cleavable linkers retain sensitivity in models resistant to non-cleavable ADCs, highlighting the importance of this bystander killing mechanism. mdpi.com

Preclinical Strategies to Overcome MMAF Resistance
StrategyApproachRationalePreclinical Evidence/Concept
Combination TherapyCo-administration with an MDR1 inhibitor.Blocks the efflux pump responsible for removing MMAF from the cell.MDR1 inhibitors restore sensitivity to MDR1-substrate drugs in preclinical models. aacrjournals.org
Combination TherapyCo-administration with inhibitors of survival pathways (e.g., PI3K, MAPK inhibitors).Targets the downstream signaling pathways that allow cells to evade apoptosis.Simultaneous inhibition of multiple resistance pathways can synergistically induce drug sensitivity in melanoma models. nih.gov
ADC Re-engineeringSwitching to an ADC with a different payload (e.g., DNA-damaging agent).Utilizes a cytotoxic agent with a different mechanism of action that is not affected by the specific resistance pathway.An ADC with a DNA inhibitor payload was effective in a lymphoma model with acquired resistance to an MMAE-ADC. aacrjournals.org
ADC Re-engineeringUtilizing novel linker technologies.Bypasses resistance mechanisms related to specific enzymatic cleavage or ADC trafficking pathways.Novel linker platforms are being developed to improve stability and payload release kinetics, potentially overcoming resistance. mdpi.comwuxiapptec.com

Integration of this compound in Multi-Modal Research Platforms

The unique characteristics of the this compound compound, including its bioorthogonal handle (DBCO) and cleavable linker system, make it a versatile tool for integration into broader preclinical research platforms beyond its direct cytotoxic application.

Synergistic Combination Studies with Other Preclinical Therapeutic Modalities

The combination of ADCs with other anticancer agents is a promising strategy to enhance efficacy and overcome resistance. nih.gov The Val-Cit-PAB-MMAF component can be studied in synergy with various therapeutic modalities in preclinical settings. The goal of such combinations is to achieve a synergistic antitumor effect through complementary mechanisms of action while maintaining a manageable toxicity profile. nih.gov

Combination with Chemotherapy: Combining an MMAF-based ADC with traditional chemotherapeutic agents that have different mechanisms of action can provide a dual cytotoxic impact on tumor cells. nih.gov For instance, pairing the microtubule-disrupting activity of MMAF with a DNA-damaging agent like cisplatin (B142131) or a topoisomerase inhibitor could prevent the development of resistance associated with single-agent therapy. nih.govnih.gov

Combination with Targeted Therapy: Synergistic effects can be explored by combining an MMAF-ADC with small molecule inhibitors that target key oncogenic pathways. For example, in a tumor model driven by a specific kinase, combining the ADC with a kinase inhibitor could lead to enhanced cell killing. This approach aims for increased selectivity and therapeutic effectiveness. nih.gov

Combination with Immunotherapy: There is growing preclinical evidence that the immunogenic cell death (ICD) induced by some cytotoxic payloads can synergize with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4). nih.gov MMAE, a close analog of MMAF, has been shown to promote anti-tumor immune responses when combined with radiotherapy, improving the efficacy of checkpoint inhibitors in preclinical models. nih.gov Similar investigations with MMAF could reveal its potential to enhance anti-tumor immunity, turning a "cold" tumor microenvironment into a "hot" one that is more responsive to immunotherapy.

Utilization in Advanced Molecular Imaging and Diagnostic Probe Development (Excluding Clinical Diagnostics)

The DBCO moiety of the this compound construct is a key feature for its use in developing advanced molecular imaging probes for preclinical research. The DBCO group allows for copper-free "click chemistry," a bioorthogonal reaction that enables the stable and specific attachment of imaging agents. medchemexpress.com

This allows for the creation of multimodal probes for in vivo research. For example, an azide-functionalized fluorescent dye or a positron emission tomography (PET) imaging agent could be clicked onto the DBCO handle. This would enable researchers to non-invasively track the biodistribution, tumor accumulation, and pharmacokinetics of the entire ADC construct in animal models. nih.govnih.gov

Key characteristics of a desirable molecular imaging probe include the ability to specifically reach the target of interest and remain long enough to be detected. nih.govnih.gov By conjugating an imaging agent to the this compound system, researchers can:

Visualize ADC Trafficking: Fluorescently labeling the construct can allow for high-resolution imaging in in vitro cell models or ex vivo tissue analysis to visualize cellular uptake, endosomal trafficking, and lysosomal co-localization.

Quantify Tumor Targeting: Using PET or SPECT radiolabels, researchers can perform longitudinal studies in the same animal to quantify tumor uptake, assess targeting specificity, and optimize ADC design parameters. nih.gov

Develop Theranostic Agents: The construct serves as a platform for creating theranostic probes, which combine therapeutic (the MMAF payload) and diagnostic (the imaging agent) capabilities in a single molecule. This allows for the simultaneous monitoring of drug delivery and therapeutic response in preclinical models.

The development of such probes is a challenging endeavor, requiring a balance between the physicochemical properties of the targeting moiety, the linker, the payload, and the imaging agent to ensure the final construct retains its biological activity and has favorable imaging characteristics. nih.govnih.gov

Unaddressed Research Questions and Emerging Avenues for Linker-Payload System Exploration

Despite significant advances, the field of linker-payload systems continues to evolve, with several key research questions remaining. The this compound system represents a specific design, but future research is exploring broader concepts to enhance the therapeutic index of ADCs.

One major unaddressed question is how to more effectively overcome the challenge of tumor heterogeneity. crownbio.com Current ADCs are often effective against antigen-positive cells, but antigen-negative or resistant cells can lead to relapse. Emerging avenues to address this include the development of dual-payload ADCs , where two different cytotoxic agents with distinct mechanisms of action are attached to a single antibody. crownbio.com This could potentially target a wider range of cancer cell populations and mitigate resistance.

Another area of intense investigation is the development of novel cleavable linker systems . axispharm.comwuxiapptec.com While the cathepsin-cleavable Val-Cit linker is widely used, researchers are exploring linkers that respond to other tumor-specific stimuli, such as different enzymes (e.g., sulfatases), hypoxia, or even external triggers like light. axispharm.com Light-responsive linkers, for instance, could offer spatiotemporal control over payload release, minimizing off-target toxicity. axispharm.com

The concept of non-internalizing ADCs is also gaining traction. creative-biolabs.com These ADCs are designed to release their payload into the tumor microenvironment without needing to be internalized by the cancer cell. This could be achieved with linkers that are cleaved by enzymes present in the tumor stroma, such as matrix metalloproteinases (MMPs). creative-biolabs.com This approach could be particularly effective for targeting solid tumors with dense stroma and could enhance bystander killing.

Finally, the application of artificial intelligence and machine learning in linker design is an emerging frontier. creative-biolabs.com Predictive models are being developed to assess linker stability, cleavage kinetics, and hydrophobicity from chemical structures alone, potentially accelerating the optimization of new linker-payload combinations. creative-biolabs.com These computational tools could help researchers navigate the vast chemical space to design next-generation systems with improved efficacy and safety profiles.

Q & A

Q. Q1: What are the structural and functional components of DBCO-PEG4-Val-Cit-PAB-MMAF?

Answer: this compound comprises four key elements:

  • DBCO (Dibenzocyclooctyne) : A strained alkyne enabling click chemistry for site-specific conjugation with azide-functionalized antibodies .
  • PEG4 (tetraethylene glycol) : Enhances solubility and reduces aggregation, improving pharmacokinetics and biocompatibility .
  • Val-Cit (Valine-Citrulline) : A protease-cleavable linker sensitive to lysosomal enzymes (e.g., cathepsin B), ensuring controlled payload release in target cells .
  • PAB-MMAF : Para-aminobenzyloxycarbonyl links the Val-Cit linker to monomethyl auristatin F (MMAF), a tubulin polymerization inhibitor .

Q. Q2: What experimental methods are used to validate ADC conjugation efficiency using this compound?

Answer: Conjugation efficiency is assessed via:

  • Mass spectrometry (MS) or HPLC : To quantify unreacted DBCO and confirm antibody-drug ratio (DAR) .
  • In vitro cytotoxicity assays : Compare ADC efficacy against free MMAF in target vs. non-target cell lines to confirm selective payload release .
  • Flow cytometry : Verify antibody-target binding post-conjugation using fluorescently labeled secondary antibodies .

Advanced Research Questions

Q. Q3: How can researchers optimize the Val-Cit linker to balance stability and payload release kinetics in ADCs?

Answer: Optimization involves:

Linker modification : Introducing stabilizing groups (e.g., maleimide) or altering peptide sequences (e.g., Val-Ala) to modulate protease sensitivity .

Pharmacokinetic profiling : Compare plasma stability (via LC-MS/MS) and tumor uptake (using radiolabeled ADCs) across linker variants .

In vivo efficacy testing : Use xenograft models to correlate linker stability with tumor regression and systemic toxicity .
Note: Contradictions in data (e.g., improved stability but reduced efficacy) may arise from off-target cleavage or insufficient lysosomal protease activity in specific cancer types .

Q. Q4: What methodologies address contradictory results in ADC efficacy studies involving this compound?

Answer: To resolve contradictions:

  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., tumor microenvironment heterogeneity) .
  • Mechanistic studies : Use CRISPR knockout models to confirm the role of cathepsin B in linker cleavage .
  • Dose-response modeling : Evaluate whether efficacy plateaus at higher DARs due to aggregation or off-target toxicity .
  • Cross-validation : Compare results across orthogonal assays (e.g., in vitro cytotoxicity vs. in vivo tumor volume measurements) .

Q. Q5: How should researchers design studies to evaluate the impact of PEG4 length on ADC pharmacokinetics?

Answer: Follow the PICOT framework :

  • Population : ADCs with PEG2, PEG4, and PEG6 linkers.
  • Intervention : Systemic administration in murine models.
  • Comparison : Plasma half-life, clearance rates, and tumor accumulation (via biodistribution studies).
  • Outcome : Correlation between PEG length and therapeutic index (efficacy/toxicity ratio).
  • Timeframe : 28-day pharmacokinetic profiling .
    Data collection: Use size-exclusion chromatography (SEC) to monitor aggregation and ELISA for antigen-binding capacity post-PEG modification .

Data Interpretation and Reporting

Q. Q6: How can researchers ensure reproducibility in ADC synthesis using this compound?

Answer:

  • Standardized protocols : Document reaction conditions (e.g., molar ratios, pH, temperature) and validate via inter-laboratory comparisons .
  • Quality control (QC) metrics : Include DAR (via UV-Vis spectroscopy), aggregation (% monomer by SEC), and endotoxin levels .
  • Open data practices : Share raw MS/MS spectra and HPLC chromatograms in repositories like Zenodo for transparency .

Q. Q7: What statistical approaches are recommended for analyzing dose-dependent toxicity in ADC studies?

Answer:

  • Non-linear regression models : Fit dose-toxicity curves using the Hill equation to determine LD50 and maximum tolerated dose (MTD) .
  • ANOVA with post-hoc tests : Compare organ-specific toxicity (e.g., liver vs. kidney) across dose cohorts .
  • Machine learning : Train classifiers on histopathology data to predict toxicity thresholds based on DAR and linker stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.